Azetidine-3-sulfonamide hydrochloride
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Overview
Description
Azetidine-3-sulfonamide hydrochloride is a chemical compound with the Inchi Code 1S/C3H8N2O2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2,(H2,4,6,7);1H . It is used in laboratory chemicals . Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines and azetidines .
Molecular Structure Analysis
Azetidines have a considerable ring strain, which makes them significantly more stable than related aziridines . This ring strain translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Physical and Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .
Scientific Research Applications
Lead Optimization in Drug Development
- Azetidine-3-sulfonamide hydrochloride has been explored in the optimization of drug candidates, particularly as potent antagonists of the P2Y12 receptor, which are relevant in antithrombotic therapies (Bach et al., 2013).
Receptor Agonist Development
- It has been used in the design and synthesis of novel human beta(3) adrenergic receptor agonists. Specific derivatives of Azetidine-3-sulfonamide, like azetidine derivative 37, showed potent agonist activity and selectivity against beta(1)- and beta(2)-AR (Sum et al., 2003).
Pharmaceutical Synthesis
- In the pharmaceutical industry, this compound has been involved in the synthesis of chemokine receptor CXCR2 antagonists for treating inflammatory diseases. Its pharmacokinetic profile was assessed using carbon-14 radiolabelled AZD5122 (Hickey et al., 2016).
Safety and Process Development
- It is also significant in the process development of energetic building blocks, like in the synthesis of 3-(Bromoethynyl)azetidine, where its safety and explosive properties were studied (Kohler et al., 2018).
Synthesis Techniques
- The compound has been a focus in the development of synthesis techniques, like in the synthesis of cyclic sulfonamides via intramolecular copper-catalyzed reactions (Dauban & Dodd, 2000).
Enzyme Inhibition Studies
- This compound derivatives have been investigated as potent inhibitors of the zinc enzyme carbonic anhydrase, which plays a critical role in aqueous humor secretion in the eye, relevant in the treatment of glaucoma (Scozzafava et al., 1999).
Antibacterial Research
- It has been utilized in the development of antibacterial agents. For instance, densely functionalized 2-Methylideneazetidines, which are derivatives of this compound, have shown potent activity against Gram-positive bacteria (Petrillo et al., 2021).
Antioxidant Activity
- Research has also explored the antioxidant activity of azo-sulfa compounds derived from sulfonamides, showing promising results in comparison to ascorbic acid (MUHAMMAD-ALI et al., 2019).
Safety and Hazards
Azetidine-3-sulfonamide hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Future Directions
Azetidines are used in organic synthesis and medicinal chemistry . They are used as motifs in drug discovery, polymerization, and chiral templates . The future directions of azetidine research are likely to focus on the development of new synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .
Mechanism of Action
Target of Action
Azetidines, in general, are known to be important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain, which can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be used as motifs in drug discovery, polymerization, and chiral templates .
Result of Action
Polymers resulting from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
The reactivity of azetidines is known to be driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific functional groups present in the azetidine molecule .
Cellular Effects
Polymers derived from azetidines have been found to have applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Molecular Mechanism
Azetidines are known to exhibit unique reactivity due to their ring strain, which can be triggered under appropriate reaction conditions .
Metabolic Pathways
Azetidines are known to be involved in various biochemical reactions .
Properties
IUPAC Name |
azetidine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2,(H2,4,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSKAALRXWDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-76-8 |
Source
|
Record name | azetidine-3-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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